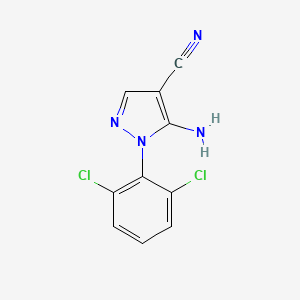

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 792953-01-6

Cat. No.: VC8137298

Molecular Formula: C10H6Cl2N4

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792953-01-6 |

|---|---|

| Molecular Formula | C10H6Cl2N4 |

| Molecular Weight | 253.08 g/mol |

| IUPAC Name | 5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

| Standard InChI Key | KVARRCNLKYNSJX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole core substituted with three functional groups:

-

A 2,6-dichlorophenyl group at the 1-position, providing steric bulk and electronic effects due to the electron-withdrawing chlorine atoms.

-

A cyano group (-CN) at the 4-position, enhancing electrophilicity and enabling further functionalization.

-

An amino group (-NH₂) at the 5-position, offering nucleophilic reactivity and hydrogen-bonding capabilities.

This configuration is represented by the IUPAC name 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile and the CAS registry number 792953-01-6 .

Synthesis and Reaction Mechanisms

General Synthetic Route

The compound is synthesized via a Michael-type addition between (ethoxymethylene)malononitrile (1) and 2,6-dichlorophenylhydrazine (2e) under reflux conditions in ethanol or trifluoroethanol . The reaction proceeds with high regioselectivity, yielding the 5-amino-1-arylpyrazole-4-carbonitrile derivative as the sole product.

Procedure:

-

Reagent preparation: 2,6-Dichlorophenylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).

-

Addition: (Ethoxymethylene)malononitrile is added slowly to the hydrazine solution under nitrogen atmosphere.

-

Reflux: The mixture is refluxed for 4 hours, followed by purification via silica gel column chromatography using a hexane/ethyl acetate gradient .

Reaction Mechanism

The mechanism involves three key steps (Scheme 1):

-

Michael addition: The hydrazine’s amino group attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

-

Elimination and cyclization: Ethanol is eliminated, prompting intramolecular cyclization to generate a pyrazole imine.

-

Aromatization: The imine tautomerizes to the aromatic pyrazole, stabilized by conjugation with the cyano and amino groups .

Scheme 1: Plausible mechanism for the synthesis of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile .

Optimization and Challenges

-

Solvent effects: Ethanol outperforms methanol and THF, achieving 47% yield for the 2,6-dichloro derivative . Trifluoroethanol (TFE) enhances yields in some cases but is less effective for bulkier aryl hydrazines.

-

Regioselectivity: No 3-amino regioisomers or uncyclized hydrazides are observed, attributed to the electronic influence of the cyano group .

Spectroscopic Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 253.0, consistent with the molecular formula C₁₀H₆Cl₂N₄.

Advanced Correlations

-

COSY: Correlates adjacent protons, confirming the absence of coupling in the aromatic system.

-

HSQC/HMBC: Assigns carbon-proton connectivity and long-range couplings, verifying the pyrazole structure .

Applications and Industrial Relevance

Agrochemical Intermediates

The compound’s cyano and amino groups make it a versatile precursor for:

-

Herbicides: Functionalization at the 4-position can yield sulfonylurea analogs.

-

Insecticides: Halogenated pyrazoles exhibit neurotoxic effects in pests .

Academic Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume